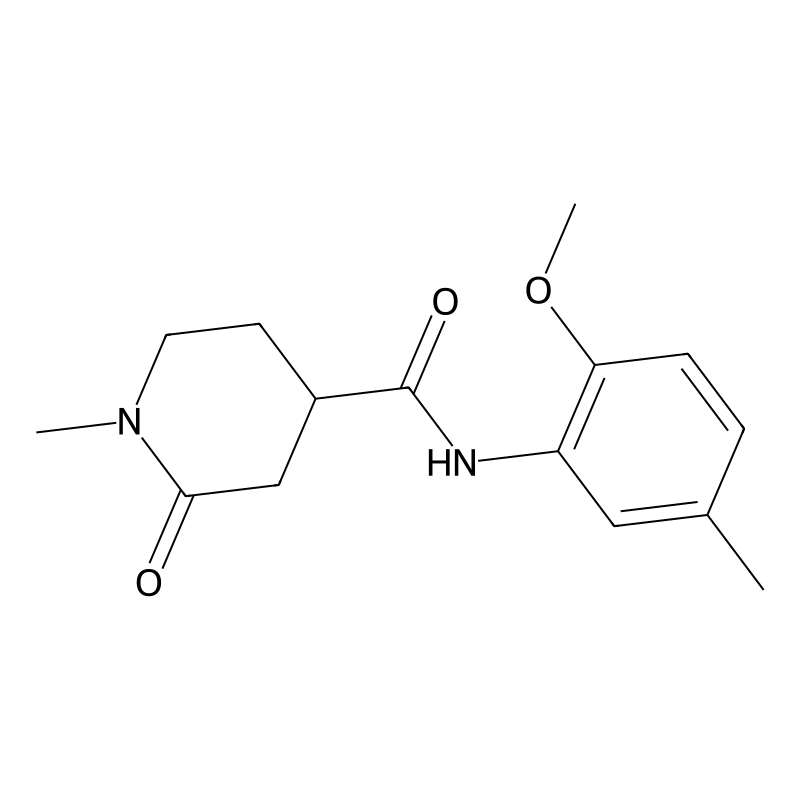

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

Catalog No.

S7814276

CAS No.

M.F

C15H20N2O3

M. Wt

276.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C15H20N2O3/c1-10-4-5-13(20-3)12(8-10)16-15(19)11-6-7-17(2)14(18)9-11/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,19)

InChI Key

ZIXNLBZDZASEBG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(C(=O)C2)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(C(=O)C2)C

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide, also known as MET or Metonitazene, is a synthetic opioid compound that has gained attention in the scientific community due to its potential as an analgesic drug. In this paper, we will analyze the current state of research on MET, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications in various fields of research and industry, and limitations and future directions.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is a member of the benzimidazole opioid family. Its synthesis is based on the modification of the benzimidazole core structure, which contains a piperidine ring as the key pharmacophore. N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is a potent mu-opioid receptor agonist that has been shown to produce strong analgesic effects in preclinical models.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is a white to off-white crystalline powder that is moderately soluble in water and organic solvents such as methanol and ethanol. Its molecular weight is 375.5 g/mol, and its chemical formula is C21H27N3O3.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is synthesized from 2-methoxy-5-methylphenylacetic acid, which is converted into the corresponding amide using thionyl chloride and N, N-dimethylformamide, followed by cyclization with piperidine and oxidation with potassium permanganate. The synthesized compound is purified using column chromatography and characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

for N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide include gas chromatography, high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques are used to identify and quantify N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in biological samples, drugs, and illicit substances.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide acts as a potent mu-opioid receptor agonist, producing analgesic effects in preclinical models. Its potency is reported to be higher than that of morphine and fentanyl. N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide has also been shown to produce respiratory depression, which is a common side effect of opioids.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide has been reported to produce severe respiratory depression, which can lead to coma or death. It also has a narrow therapeutic window, which increases the risk of overdose. The toxicity and safety of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in scientific experiments should be carefully monitored, and appropriate measures should be taken to avoid adverse effects.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide has been used in preclinical studies as a potent analgesic drug to relieve pain. It has also been used in binding assays to study opioid receptors. N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide has shown potential in treating chronic pain, but more research is needed to explore its therapeutic uses.

The current state of research on N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is still in the early stages. Most studies have focused on its synthesis and characterization, as well as its analgesic potency and toxicity. More research is needed to explore its therapeutic uses and potential side effects.

N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide has potential implications in various fields of research and industry, including pharmacology, pain management, and drug discovery. It could be used as a lead compound to develop new potent analgesics with fewer side effects. N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide could be used in combination with other drugs to enhance its analgesic effects and reduce its toxicity.

One of the limitations of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is its potential for abuse and addiction. It should be used with caution to avoid drug abuse and dependence. Future directions of research on N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide should focus on exploring its therapeutic uses, optimizing its potency and selectivity, and developing safer analogs with fewer side effects. Other potential areas of research include the development of new analytical methods for detecting N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in biological fluids and illicit substances, as well as its pharmacokinetics and metabolism.

1. Investigating N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide's potential as a treatment for opioid addiction

2. Developing improved methods for N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide synthesis

3. Analyzing N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide's pharmacokinetics and metabolism in humans

4. Examining the safety and efficacy of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in clinical trials

5. Developing novel analytical methods for detecting N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in biological fluids and illicit substances

6. Developing safer analogs of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide with reduced toxicity and abuse potential

7. Studying the effects of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide on the immune system

8. Investigating the potential of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide as a treatment for depression and anxiety

9. Exploring the use of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide as a research tool for studying pain pathways in the central nervous system.

2. Developing improved methods for N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide synthesis

3. Analyzing N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide's pharmacokinetics and metabolism in humans

4. Examining the safety and efficacy of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in clinical trials

5. Developing novel analytical methods for detecting N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide in biological fluids and illicit substances

6. Developing safer analogs of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide with reduced toxicity and abuse potential

7. Studying the effects of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide on the immune system

8. Investigating the potential of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide as a treatment for depression and anxiety

9. Exploring the use of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide as a research tool for studying pain pathways in the central nervous system.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.14739250 g/mol

Monoisotopic Mass

276.14739250 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds